1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
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Overview
Description
1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is a complex organic compound that belongs to the class of quinolinyl-pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of the quinoline and pyrazole intermediates. One common method involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate . The final step involves the coupling of the quinoline and pyrazole intermediates under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides and pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline and dihydropyrazole derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various quinoline and pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as a bioactive molecule with potential therapeutic applications.
Medicine: Research has explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The quinoline and pyrazole rings can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and mepacrine share the quinoline scaffold and have been used as antimalarial agents.
Pyrazole Derivatives: Compounds like celecoxib and rimonabant contain the pyrazole ring and are used as anti-inflammatory and anti-obesity agents, respectively.
Uniqueness
1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is unique due to the combination of the quinoline and pyrazole rings, along with the specific substituents that enhance its chemical and biological properties.
Properties
IUPAC Name |
1-[3-(2-chloro-6-ethoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3/c1-4-23(29)28-22(14-21(27-28)15-7-6-8-17(11-15)30-3)19-13-16-12-18(31-5-2)9-10-20(16)26-24(19)25/h6-13,22H,4-5,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHWBZRGZGMSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=C(N=C4C=CC(=CC4=C3)OCC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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